5-Iodopyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

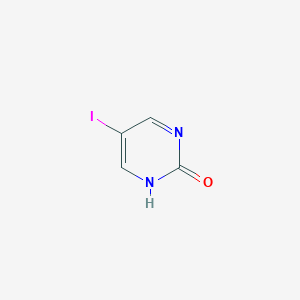

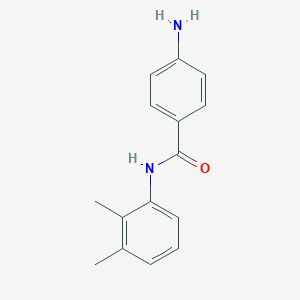

5-Iodopyrimidin-2-ol is a compound with the molecular formula C4H3IN2O . It is also known by other names such as 2-Hydroxy-5-iodopyrimidine and 5-IODO-2-PYRIMIDONE .

Molecular Structure Analysis

The molecular structure of 5-Iodopyrimidin-2-ol consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with an iodine atom and one of the nitrogen atoms is bonded to a hydroxyl group .Physical And Chemical Properties Analysis

5-Iodopyrimidin-2-ol has a molecular weight of 221.98 g/mol . It has a density of 2.3±0.1 g/cm3 . The boiling point is 393.6±34.0 °C at 760 mmHg . The compound has a topological polar surface area of 41.5 Ų .科学的研究の応用

Genetic Determinants for Chemotherapy Efficacy

Research highlights the significance of understanding genetic determinants that predict the efficacy of fluoropyrimidine chemotherapy. Genetic profiling of cancer patients is crucial for customizing chemotherapy to complement individual genetic profiles, potentially improving treatment outcomes (Gmeiner, 2006).

Novel Oral Formulations and Their Clinical Applications

S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, shows promise in treating gastric cancer, demonstrating high blood concentrations of 5-FU over extended periods and improved patient survival rates in clinical studies (Maehara, 2003).

Mechanisms of Action in Antitumor Agents

TAS-102, a combination therapy consisting of trifluridine and tipiracil hydrochloride, offers a novel mechanism of action distinct from traditional 5-FU-based therapies. It shows efficacy in patients refractory to 5-FU, highlighting the potential for new treatment options in metastatic colorectal cancer (Lenz, Stintzing, & Loupakis, 2015).

Pharmacogenetics in Treatment Personalization

The impact of dihydropyrimidine dehydrogenase (DPD) gene polymorphisms on fluoropyrimidine toxicity and treatment efficacy underscores the importance of pharmacogenetic testing. Identifying patients with DPD deficiency can help tailor treatments to prevent toxicity and optimize therapeutic outcomes (Del Re et al., 2017).

Synthesis of Pyranopyrimidine Derivatives

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, important precursors for the pharmaceutical industry, has been advanced through the use of hybrid catalysts. This research demonstrates the broader applicability and challenges in developing pyrimidine derivatives (Parmar, Vala, & Patel, 2023).

Safety and Hazards

5-Iodopyrimidin-2-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air .

作用機序

Target of Action

The primary target of 5-Iodopyrimidin-2-ol is currently unknown. It is structurally similar to ropidoxuridine, a thymidine analogue and prodrug for iudr . IUdR has demonstrated a survival advantage in Phase II studies in anaplastic astrocytoma, a type of brain tumor .

Mode of Action

Given its structural similarity to Ropidoxuridine, it may also act as a prodrug, being metabolized into an active form that interacts with its targets .

Biochemical Pathways

As a pyrimidine derivative, it may potentially interfere with nucleic acid synthesis and metabolism .

Pharmacokinetics

Its physical properties such as density (23±01 g/cm3), boiling point (3936±340 °C at 760 mmHg), and molecular weight (221984) can provide some insights into its ADME properties . It is recommended to store this compound in closed vessels at 2-8°C .

Result of Action

Given its structural similarity to Ropidoxuridine, it may have potential antineoplastic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 5-Iodopyrimidin-2-ol. For instance, it is recommended to store this compound in a cool environment (2-8°C) to maintain its stability .

特性

IUPAC Name |

5-iodo-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCYDBPRLPQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474784 |

Source

|

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodopyrimidin-2-ol | |

CAS RN |

79387-69-2 |

Source

|

| Record name | 79387-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)